molecular formula C16H23NO4 B2805402 N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclopentanecarboxamide CAS No. 1797191-26-4

N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)cyclopentanecarboxamide

Cat. No.: B2805402
CAS No.: 1797191-26-4
M. Wt: 293.363
InChI Key: FZSUIVQARNSOCD-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” is a chemical compound with the molecular formula C12H17NO3 . It has a molecular weight of 223.268 Da . This compound is also known by other names such as Acetamide, N- (3,4-dimethoxyphenethyl)-; N- (3,4-Dimethoxyphenethyl)acetamide; N-Acetyl-3,4-dimethoxyphenethylamine; N-Acetylhomoveratrylamine; Benzenethanamine, N-acetyl-3,4-dimethoxy-; N-Acetyl-2- [3,4-dimethoxyphenyl]ethylamine .


Molecular Structure Analysis

The molecular structure of “N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” can be viewed using Java or Javascript .


Physical and Chemical Properties Analysis

“N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide” has a density of 1.1±0.1 g/cm3, a boiling point of 408.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C . It also has an enthalpy of vaporization of 66.0±3.0 kJ/mol and a flash point of 200.8±25.9 °C . The compound has a refractive index of 1.505 and a molar refractivity of 62.0±0.3 cm3 . It has 4 H bond acceptors, 1 H bond donor, and 5 freely rotating bonds .

Scientific Research Applications

Catalysis and Synthetic Applications

A new ligand for copper-catalyzed amination of aryl halides to primary (hetero)aryl amines was identified, showcasing efficient reactions under mild conditions using inexpensive aqueous ammonia. This development is significant for the synthesis of various primary amines, highlighting the compound's role in facilitating complex chemical transformations Shang Jiang et al., 2020.

Pharmacological Research

The compound was utilized in the synthesis of novel derivatives with potential pharmacological applications. One study focused on the synthesis of novel 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines, employed in the preparation of derivatives with substituents in positions 1,2,6, and 7, indicating its potential in drug discovery and development A. A. Aghekyan et al., 2009.

Antioxidant Properties

Research into the modification of verapamil to enhance its antioxidant protection against ischemia/reperfusion-induced cardiac dysfunction without compromising its calcium antagonistic activity has been conducted. This suggests the compound's potential in improving cardiovascular treatments Rajarsi Mandal et al., 2007.

Antiulcer Activities

Derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing stress-induced gastric ulceration in rats. This research indicates the compound's utility in developing treatments with antiulcer activities T. Hosokami et al., 1992.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-20-14-8-7-12(9-15(14)21-2)13(18)10-17-16(19)11-5-3-4-6-11/h7-9,11,13,18H,3-6,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZSUIVQARNSOCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2CCCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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